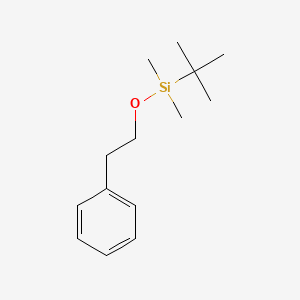
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- is a chemical compound with the molecular formula C14H24OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- typically involves the reaction of a silane precursor with an appropriate phenylethoxy compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and yield. Quality control measures are also implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological studies.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can form stable bonds with various substrates, leading to modifications in their chemical and physical properties. These interactions are mediated by the silicon-oxygen and silicon-carbon bonds present in the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- include:
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-
Uniqueness
What sets Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- apart from its similar compounds is its specific phenylethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where precise modifications of substrates are required .
Eigenschaften
CAS-Nummer |
78926-09-7 |
|---|---|
Molekularformel |
C14H24OSi |
Molekulargewicht |
236.42 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C14H24OSi/c1-14(2,3)16(4,5)15-12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI-Schlüssel |
AVNGXYWEHRKIBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
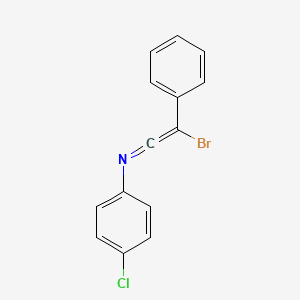
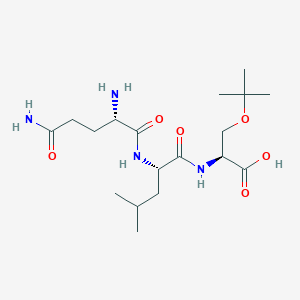
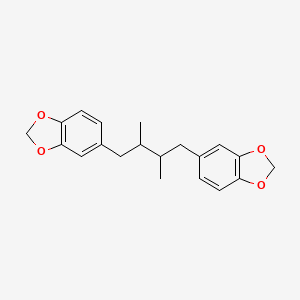
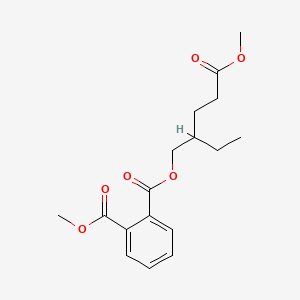
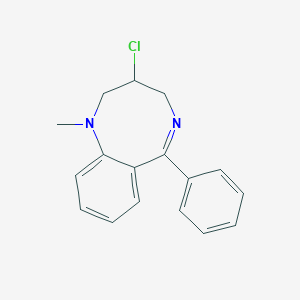
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
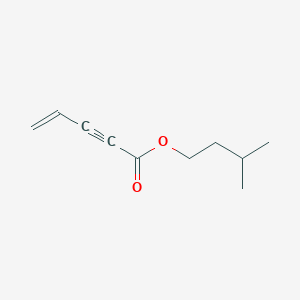
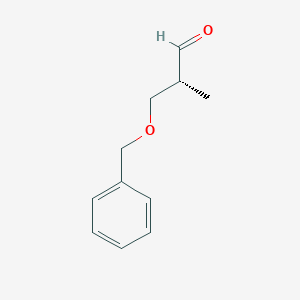
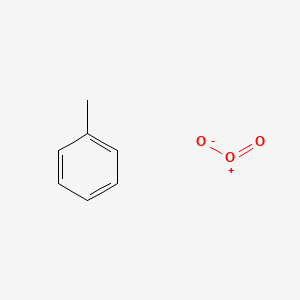
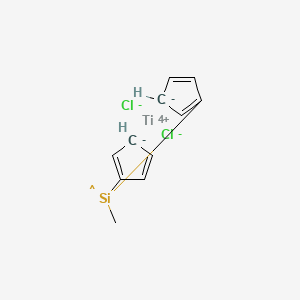
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
